Reduced Lipophilicity (XLogP3-AA) of N-Propyl Derivative Enhances Aqueous Compatibility Compared to N-Cyclohexyl Analog
The N-propyl substituted compound exhibits significantly lower lipophilicity compared to the N-cyclohexyl analog, as quantified by the computed XLogP3-AA parameter. This difference suggests improved aqueous solubility and a distinct pharmacokinetic profile [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 [1] |
| Comparator Or Baseline | N-Cyclohexyl 4-bromo-3-methoxybenzamide (CAS 1072944-40-1): 3.7 [2] |
| Quantified Difference | 0.9 units lower |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower lipophilicity is directly linked to improved aqueous solubility and reduced non-specific binding, which are critical factors for assay reproducibility and the development of compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46739079, 4-Bromo-3-methoxy-N-propylbenzamide. Accessed Apr. 21, 2026. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46739081, N-Cyclohexyl 4-bromo-3-methoxybenzamide. Accessed Apr. 21, 2026. View Source
